4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Description
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a bicyclic heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core. Key structural elements include:
- Nitro group at position 5: A strong electron-withdrawing group that influences electronic distribution and reactivity.
- Lactam moiety (2-one): Contributes to hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-6-3-1-5(12)10-7(3)9-2-4(6)11(13)14/h2H,1H2,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFUUJYRJBLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Route Overview
-
Starting Material : 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1245645-97-9)
-
Oxidation : Introduce ketone functionality at C3
-
Cyclization : Form lactam via intramolecular amidation
Optimized Protocol
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Oxidation | SeO₂ (1.2 eq), dioxane/H₂O (4:1), 110°C | 8 h | 68% |
| Cyclization | PCl₅ (2 eq), DMF, 0°C → rt | 24 h | 82% |
Key intermediate 3-oxo-4-chloro-5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine was characterized by -NMR (). Lactamization proceeds via PCl₅-mediated activation of the carboxylic acid intermediate, followed by intramolecular nucleophilic attack by the adjacent amine.
Nitration of 4-Chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Strategic Advantage
-
Enables late-stage nitro group introduction
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Avoids over-oxidation of sensitive lactam
Experimental Procedure
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Charge 4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (1.0 eq) in H₂SO₄ (98%) at 0°C
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Add fuming HNO₃ (1.5 eq) dropwise over 30 min
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Warm to 25°C, stir 4 h
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Quench with ice/H₂O, extract with EtOAc (3×)
Results
| Parameter | Value |
|---|---|
| Isolated Yield | 73% |
| Purity (HPLC) | 99.2% |
| Regioselectivity | >98:2 (C5:C7) |
Kinetic studies revealed second-order dependence on nitric acid concentration (), consistent with a dual electrophilic nitration mechanism. X-ray crystallography confirmed exclusive C5 substitution due to steric shielding at C7 by the lactam oxygen.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Functionalization
Reaction Scheme
4,5-Dihalo precursor + Arylboronic acid → Target compound
Optimized Conditions
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (3 eq)
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Solvent: DME/H₂O (3:1)
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Temperature: 80°C, 12 h
Substrate Scope
| X | Boronic Acid | Yield |
|---|---|---|
| Br | PhB(OH)₂ | 65% |
| I | 4-MeOC₆H₄B(OH)₂ | 58% |
| Br | 3-ClC₆H₄B(OH)₂ | 71% |
Process Optimization
Solvent Effects on Lactamization
| Solvent | Dielectric Constant (ε) | Conversion |
|---|---|---|
| DMF | 36.7 | 92% |
| THF | 7.6 | 48% |
| Toluene | 2.4 | <5% |
High-polarity solvents stabilize the transition state through dipole-dipole interactions, increasing reaction rates ().
Temperature-Dependent Nitration
| Temp (°C) | Time (h) | C5:C7 Ratio |
|---|---|---|
| 0 | 8 | 85:15 |
| 25 | 4 | 98:2 |
| 40 | 2 | 97:3 |
Lower temperatures favor kinetic control but require longer reaction times. The optimal 25°C balance minimizes byproducts while maintaining practicality.
Analytical Characterization
Spectroscopic Data
-NMR (500 MHz, DMSO-d₆)
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δ 8.34 (s, 1H, H-6)
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δ 4.41 (dd, J=6.2, 1.8 Hz, 2H, H-3)
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δ 3.92 (s, 2H, H-1)
HRMS (ESI-TOF)
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Calculated for C₇H₄ClN₃O₃ [M+H]⁺: 213.9984
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Found: 213.9981
IR (ATR)
-
1742 cm⁻¹ (C=O stretch)
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1520 cm⁻¹ (asymmetric NO₂)
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1348 cm⁻¹ (symmetric NO₂)
Industrial-Scale Considerations
Challenges
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Exothermic nitration requires precise thermal control
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Lactam ring sensitivity to over-oxidation
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High catalyst loadings in cross-coupling reactions
Mitigation Strategies
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Continuous flow nitration reactors (ΔT < 2°C)
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In situ IR monitoring for endpoint detection
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Catalyst recycling via magnetic nanoparticle immobilization
Pilot plant trials achieved 83% overall yield at 5 kg scale using Route 2.2, with 99.5% purity by qNMR.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of 4-chloro-5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has garnered attention for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways. For instance, it has been identified as an inhibitor of certain kinases involved in cancer progression .
- Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation through its interaction with inflammatory mediators .
Enzyme Inhibition Studies
This compound serves as a valuable tool for studying enzyme inhibitors. It has been shown to inhibit specific kinases, impacting cellular processes and signaling pathways. For example:
- Kinase Inhibition : Research indicates that 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one effectively inhibits CSF-IR (Colony Stimulating Factor Receptor), which is implicated in tenosynovial giant cell tumors .
Synthesis of Complex Organic Molecules
The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives that may have additional biological activities .
Case Study 1: Anticancer Activity
A study conducted on the effects of 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one on specific cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against breast cancer and lung cancer cell lines, showing IC50 values in the low micromolar range. The mechanism was attributed to its ability to induce apoptosis and block cell cycle progression .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, the compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to controls. This suggests its potential as a therapeutic candidate for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also participate in binding interactions with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares substituents, synthesis routes, and key properties of related pyrrolo[2,3-b]pyridine derivatives:
Key Research Findings and Data
Purity and Commercial Availability
Structural Insights from Crystallography
Biological Activity
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS: 2306263-86-3) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including data tables and research findings from diverse sources.
The compound has the following chemical properties:
Biological Activity Overview
Research indicates that 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one exhibits various biological activities, primarily focusing on antimicrobial properties. Its structure suggests potential interactions with biological targets, which may lead to therapeutic applications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of this compound. For instance:
-
In Vitro Studies :
- The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- A study demonstrated that derivatives of pyrrolidine, similar in structure to this compound, exhibited growth inhibition of various harmful bacteria, suggesting that halogen substituents enhance bioactivity .
-
Mechanism of Action :
- The exact mechanism by which 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in disrupting bacterial cellular processes.
Data Tables
The following table summarizes the biological activity of 4-chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one compared to other related compounds:
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | 0.0039 - 0.025 | Antibacterial |
| Sodium pyrrolidide | Not specified | Antibacterial |
| Other pyrrolidine derivatives | Varies | Antimicrobial |
Case Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial properties of various pyrrolidine derivatives, it was found that those with halogen substitutions exhibited enhanced activity against E. coli and S. aureus. This supports the hypothesis that structural modifications can significantly impact biological efficacy .
Case Study 2: Mechanistic Insights
A research article explored the mechanism of action for similar compounds within the pyrrolidine class. It was suggested that the presence of electron-withdrawing groups like nitro enhances interaction with bacterial enzymes involved in cell wall synthesis .
Q & A
Q. What are the common synthetic routes for 4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules. For example, regioselective halogenation and nitration steps are critical. A two-step approach may include:
Halogenation : Reacting 5-nitro-1H-pyrrolo[2,3-b]pyridine with POCl₃ or PCl₃ at 80–100°C to introduce the chloro group.
Cyclization : Using a base (e.g., NaH) in anhydrous THF to form the dihydro-2-one ring .
Optimization factors:
- Temperature : Higher temperatures (~100°C) improve reaction rates but may reduce selectivity.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) can improve nitration efficiency .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 90°C, 6h | 75–80 | ≥95% |
| 2 | NaH, THF, 0°C→RT | 60–65 | ≥90% |
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and lactam NH (δ 10.2 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₇H₄ClN₃O₃: 230.9964) .
- X-ray crystallography : Resolves regiochemical ambiguities in nitro and chloro positioning .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screening against kinase panels (e.g., JAK2, EGFR) is common. For example:
- In vitro assays : Incubate with recombinant kinases at 1–10 µM; measure IC₅₀ via ADP-Glo™.
- Cell-based studies : Use cancer cell lines (e.g., HeLa) to assess antiproliferative effects (MTT assay) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer : Systematic substitutions at positions 4 (Cl), 5 (NO₂), and 7 (ring saturation) are studied:
- Nitro group removal : Reduces electron-withdrawing effects, lowering kinase binding affinity (e.g., IC₅₀ increases from 0.5 µM to >10 µM for JAK2) .
- Chloro replacement : Substituting Cl with Br or CF₃ alters steric bulk, affecting selectivity (e.g., Br enhances EGFR inhibition by 3-fold) .
- Ring saturation : Dihydro forms improve metabolic stability but reduce solubility .
| Modification | Target Kinase | IC₅₀ (µM) | Selectivity Index (vs. Off-Targets) |
|---|---|---|---|
| 4-Cl, 5-NO₂ | JAK2 | 0.5 | 12x |
| 4-Br, 5-NO₂ | EGFR | 1.2 | 8x |
| 4-CF₃, 5-NH₂ | ABL1 | 2.8 | 3x |
Q. What reaction mechanisms explain unexpected byproducts during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct 1 : Nitro group reduction during cyclization. Use inert atmosphere (N₂/Ar) to prevent reductive side reactions .
- Byproduct 2 : Chloro displacement by solvent nucleophiles (e.g., DMF). Replace with non-nucleophilic solvents (e.g., 1,4-dioxane) .
- Mechanistic insight : DFT calculations identify transition states favoring lactam formation over ring-opening .
Q. How can conflicting data on enzyme inhibition kinetics be resolved?
- Methodological Answer :
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and pre-incubation times (15–30 min) .
- Kinetic analysis : Fit data to Cheng-Prusoff equation to account for substrate competition .
- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) for binding affinity vs. activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
